4-Methyl-N-[8-(2-methyl-2-butanyl)-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-YL]benzenesulfonamide
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Overview
Description
4-Methyl-N-[8-(2-methyl-2-butanyl)-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-YL]benzenesulfonamide is a complex organic compound with a molecular formula of C24H29NO3S This compound is characterized by its unique structure, which includes a dibenzofuran core, a benzenesulfonamide group, and a branched alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-[8-(2-methyl-2-butanyl)-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-YL]benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dibenzofuran Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dibenzofuran core.
Introduction of the Alkyl Chain: The alkyl chain is introduced through alkylation reactions, often using alkyl halides and strong bases.
Sulfonamide Formation: The final step involves the reaction of the dibenzofuran derivative with benzenesulfonyl chloride in the presence of a base to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated processes are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-[8-(2-methyl-2-butanyl)-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-YL]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
4-Methyl-N-[8-(2-methyl-2-butanyl)-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-YL]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Methyl-N-[8-(2-methyl-2-butanyl)-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-YL]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity. The dibenzofuran core may also play a role in binding to DNA or other cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-N-[8-(2-methyl-2-butanyl)-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-YL]benzenesulfonamide: This compound has a methoxy group instead of a methyl group, leading to different chemical and biological properties.
4-Methyl-N-[8-(2-methyl-2-butanyl)-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-YL]benzenesulfonamide: Similar in structure but with variations in the alkyl chain or sulfonamide group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer unique chemical reactivity and biological activity
Properties
Molecular Formula |
C24H29NO3S |
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Molecular Weight |
411.6 g/mol |
IUPAC Name |
4-methyl-N-[8-(2-methylbutan-2-yl)-6,7,8,9-tetrahydrodibenzofuran-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C24H29NO3S/c1-5-24(3,4)17-8-12-22-20(14-17)21-15-18(9-13-23(21)28-22)25-29(26,27)19-10-6-16(2)7-11-19/h6-7,9-11,13,15,17,25H,5,8,12,14H2,1-4H3 |
InChI Key |
NPSHTVNVJHMSRR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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